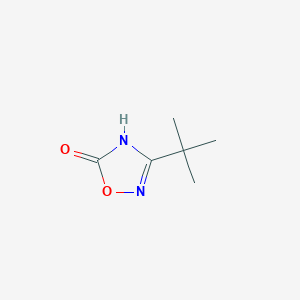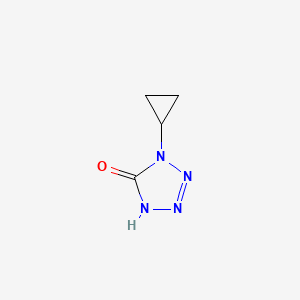
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride, also known as ACMPAH, is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. Its unique properties make it a valuable tool for researchers and medical professionals alike. ACMPAH has been used in a number of different studies, ranging from drug development to protein engineering.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Stereoselective Synthesis : The stereoselective synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, closely related to 2-Amino-4-chloro-4-methylpentanoic acid, plays a significant role in understanding the stereochemistry of amino acids in marine toxins like janolusimide (Giordano, Spinella, & Sodano, 1999).
Amino Acid Resolution : Another application is the preparation of constituent amino acids in AM-toxins, showcasing the importance of stereochemical resolution in biochemical studies (Shimohigashi, Lee, & Izumiya, 1976).
Volumetric and Conductometric Behavior
- Thermodynamic Studies : Research on the volumetric and conductometric behavior of amino acids, including 2-amino-4-methylpentanoic acid derivatives, aids in understanding their thermodynamic properties in aqueous solutions, which is vital for biochemistry and pharmaceuticals (Yan, Zhao, Xing, Wang, & Wang, 2010).
Biological Activities and Applications
Antitumor and Antibiotic Properties : Derivatives of 2-amino-4-methylpentanoic acid have been studied for their potential role in enhancing antitumor activities in combination with other agents, such as in acute promyelocytic leukemia (Chen, Hsu, Chen, Kuo, Liau, & Huang, 2009).
Enzymatic Interactions and Inhibitors : These compounds have also been explored as inhibitors in various biochemical pathways, such as the inhibition of ornithine decarboxylase, which is crucial in understanding metabolic processes and the development of certain diseases (Abdel-monem, Newton, & Weeks, 1975).
Analytical and Synthetic Applications
Analytical Methods in Beverages : 2-Amino-4-methylpentanoic acid and its derivatives are also important in analytical chemistry, as demonstrated by their determination in wine and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of Non-Coded Amino Acids : The compound has applications in the synthesis of non-coded amino acids, which are important in peptide and protein research (Tarver, Terranova, & Joullié, 2004).
Propiedades
IUPAC Name |
2-amino-4-chloro-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2.ClH/c1-6(2,7)3-4(8)5(9)10;/h4H,3,8H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDIDYLRPRTMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)

![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)

![2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384259.png)
![2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol](/img/structure/B1384260.png)

![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)


